1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine with sulfonyl chloride under basic conditions.
Attachment of the piperidine ring: The sulfonylated pyrimidine intermediate is then reacted with piperidine-4-carboxylic acid or its derivatives to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: It is used in studies to understand its interactions with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit or activate certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
- 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate
- 1-[(2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylamide
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of both sulfonyl and piperidine moieties, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N4O5S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C11H16N4O5S/c1-6-8(10(17)14-11(18)13-6)21(19,20)15-4-2-7(3-5-15)9(12)16/h7H,2-5H2,1H3,(H2,12,16)(H2,13,14,17,18) |
InChI Key |
ZLOJINJSFLPSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.